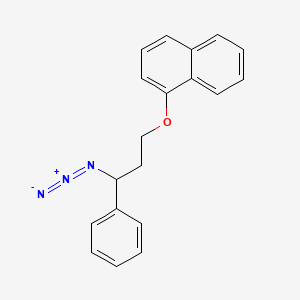

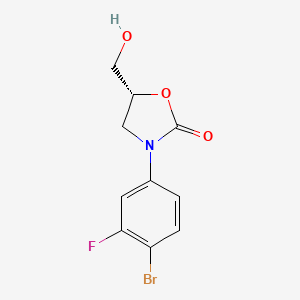

1-(3-Azido-3-phenylpropoxy)naphthalene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

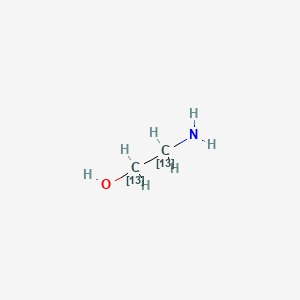

“1-(3-Azido-3-phenylpropoxy)naphthalene” is also known as Dapoxetine Azide Analogue . It is used as a working standard or secondary reference standard .

Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” such as melting point, boiling point, density, molecular formula, molecular weight, and toxicity information can be found on various chemical databases .Aplicaciones Científicas De Investigación

Compounds bearing a naphthalene moiety, such as "1-(3-Azido-3-phenylpropoxy)naphthalene," are used in medical preparations because of their wide spectrum of biological activities and low toxicity. A study synthesized a new series of azoles or azines from the reaction of a key intermediate, 1-(1-hydroxynaphthalen-2-yl)-3-phenylpropane-1,3-dione, with various reagents under mild conditions. These compounds were screened for antimicrobial activity against Gram-positive and Gram-negative bacteria, as well as antifungal activity, showing weak to moderate activities (Reheim, Abdel Hafiz, & Rady, 2021).

Another study explored the cyclometalation of arylazo compounds, including 1-phenylazonaphthalene and its derivatives. Cyclopalladation of these azo ligands with Pd(II) acetate or Na2PdCl4 led to complexes with Pd(II) coordinated on the azo Nβ-atom and a Pd-C σ-bond in the naphthalene moiety. This demonstrated the potential of these compounds in developing metal-arene σ-bond complexes, which could have implications in various chemical applications (Klaus & Rys, 1981).

Research into the deprotonation of primary and secondary amino groups in compounds such as phenyl-azo naphthalene dyestuffs revealed insights into their metallization with CoII and CoIII ions. This study contributed to a deeper understanding of the chemical behavior of such compounds, with potential implications in dye chemistry and materials science (Schetty, 1969).

In another study, 1-azo-2-hydroxy-3-(2.4-dimethylcarboxanilido)-naphthalene-1-(2-hydroxybenzene) was recommended as a new reagent for the spectrophotometric determination of small quantities of magnesium. This highlights the potential application of naphthalene derivatives in analytical chemistry (Mann & Yoe, 1957).

A study on the synthesis and antimicrobial evaluation of new dihydropyridine, 4H-pyrane, dihydropyridazine, pyrimidine, and pyrazole derivatives, which were synthesized from the reaction of 1-(1-hydroxynaphthalen-2-yl)-3-phenylpropane-1,3-dione, also revealed the potential medicinal applications of naphthalene derivatives (Abdelreheim, Hafiz, & Rady, 2019).

Mecanismo De Acción

Propiedades

IUPAC Name |

1-(3-azido-3-phenylpropoxy)naphthalene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3O/c20-22-21-18(16-8-2-1-3-9-16)13-14-23-19-12-6-10-15-7-4-5-11-17(15)19/h1-12,18H,13-14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMZZPTLTQYDFKJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(CCOC2=CC=CC3=CC=CC=C32)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl (R)-4-methyl-2,2-dioxo-[1,2,3]oxathiazolidine-3-carboxylate](/img/structure/B569456.png)

![N-[(1S)-2-Hydroxy-1-methylethyl]-2-nitrobenzenesulfonamide](/img/structure/B569457.png)

![4-Nitrobenzyl (2S,4S)-4-acetylthio-2-[[N-sulfamoyl-N-(tert-butoxycarbonyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B569461.png)

![Tert-butyl 3-[5-(2-amino-ethyl)-thiophen-3-YL]-acrylate](/img/structure/B569464.png)